N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate
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Overview
Description
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate (SIDB) is a chemical compound that is widely used in scientific research for its ability to label proteins and peptides. SIDB is a derivative of the well-known labeling reagent, N-hydroxysuccinimide (NHS), and is used to introduce iodine atoms into target molecules for imaging and detection purposes.
Mechanism Of Action
The mechanism of action of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate involves the formation of a stable amide bond between the labeling reagent and the target molecule. The iodine atom introduced by N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can then be detected using various imaging techniques, allowing researchers to study the distribution and metabolism of the labeled molecule in vivo.
Biochemical And Physiological Effects
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is generally considered safe for use in scientific research, with no known biochemical or physiological effects. However, as with any chemical compound, precautions should be taken when handling N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate to avoid exposure and potential toxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate in lab experiments is its ability to introduce an iodine atom into target molecules for imaging and detection purposes. This makes N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate a valuable tool for studying the distribution and metabolism of proteins and peptides in vivo. However, one limitation of using N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is its relatively high cost compared to other labeling reagents.
Future Directions
There are several future directions for the use of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate in scientific research. One potential application is in the development of new imaging techniques for studying protein and peptide distribution and metabolism in vivo. Another potential direction is in the development of new labeling reagents that are more cost-effective and easier to use than N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate, particularly with respect to potential toxicity and safety concerns.
Synthesis Methods
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can be synthesized by reacting 2,4-dimethoxy-3-iodobenzoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine group of the target molecule to form a stable amide bond.
Scientific Research Applications
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is widely used in scientific research for its ability to label proteins and peptides. The iodine atom introduced by N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can be detected using various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This makes N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate a valuable tool for studying the distribution and metabolism of proteins and peptides in vivo.
properties
CAS RN |
130168-14-8 |
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Product Name |
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate |
Molecular Formula |
C13H12INO6 |
Molecular Weight |
405.14 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-iodo-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C13H12INO6/c1-19-8-4-3-7(12(20-2)11(8)14)13(18)21-15-9(16)5-6-10(15)17/h3-4H,5-6H2,1-2H3 |
InChI Key |
FPAFZUROVXTCGQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)I |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)I |
Other CAS RN |
130168-14-8 |
synonyms |
N-succinimidyl-2,4-dimethoxy-3-iodobenzoate SDMIB |
Origin of Product |
United States |
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